Product packaging for 1-Octylpyrene(Cat. No.:CAS No. 71608-00-9)

1-Octylpyrene

Cat. No.: B3056475
CAS No.: 71608-00-9
M. Wt: 314.5 g/mol
InChI Key: URBDBPHPDMMRDF-UHFFFAOYSA-N
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Description

1-Octylpyrene is a specialized alkylated pyrene derivative engineered for advanced research applications, particularly in the study of surfactant micelles and as a fluorescent probe with exceptionally low water solubility. Its extended octyl chain significantly enhances its hydrophobicity compared to shorter-chain analogues, making it an ideal solute for investigating dynamic processes in micellar systems. Research utilizing this compound has been critical in elucidating solute exchange mechanisms between micelles, including pathways such as micelle fragmentation and fusion, providing valuable insights into detergent kinetics and solubilization phenomena . As a fluorophore, the pyrene moiety offers unique photophysical properties, including a long singlet lifetime and a tendency to form excimers at higher concentrations, which are sensitive to the local microenvironment . These properties make this compound and its derivatives valuable in the exploration of novel optical and sensor materials . The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26 B3056475 1-Octylpyrene CAS No. 71608-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-octylpyrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26/c1-2-3-4-5-6-7-9-18-12-13-21-15-14-19-10-8-11-20-16-17-22(18)24(21)23(19)20/h8,10-17H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBDBPHPDMMRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559900
Record name 1-Octylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71608-00-9
Record name 1-Octylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Analog Design for 1 Octylpyrene

Approaches to the Synthesis of 1-Octylpyrene and Related Alkylpyrene Derivatives

The synthesis of alkylpyrenes, including this compound, typically involves established methods of electrophilic aromatic substitution (SEAr) on the pyrene (B120774) core. Pyrene's electron-rich nature makes it susceptible to electrophilic attack, primarily at the 1, 3, 6, and 8 positions due to their higher electron density mdpi.comrsc.org.

Friedel-Crafts Alkylation: This is a cornerstone reaction for introducing alkyl groups onto aromatic systems. Pyrene can undergo Friedel-Crafts alkylation with alkyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) mt.commasterorganicchemistry.com. The reaction proceeds through the formation of a carbocation electrophile, which then attacks the pyrene ring masterorganicchemistry.comlibretexts.org.

Regioselectivity: While Friedel-Crafts alkylation generally favors the 1, 3, 6, and 8 positions, the use of bulky electrophiles can sometimes direct substitution to the less reactive 2 and 7 positions due to steric hindrance rsc.orgrsc.org. However, achieving precise regiocontrol, especially for multiple substitutions, can be challenging, often leading to statistical mixtures of isomers rsc.org.

Limitations: A significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements, leading to branched alkyl chains instead of linear ones, and polyalkylation, where the alkylated product is more reactive than the starting material libretexts.orglibretexts.org.

Other Alkylation Methods: Beyond Friedel-Crafts, other methods can be employed, including transition metal-catalyzed C-H functionalization mdpi.com or reactions involving alkylsulfones rsc.org. For instance, visible-light-induced direct C–H alkylation with alkylsulfones has been reported, offering an alternative to traditional Friedel-Crafts conditions rsc.org.

The synthesis of this compound specifically involves the reaction of pyrene with an octyl halide (e.g., 1-bromooctane (B94149) or 1-chlorooctane) under Friedel-Crafts conditions. While direct alkylation with linear octyl halides might be attempted, controlling the regioselectivity to predominantly yield the 1-substituted product can be difficult. Research on alkyl-substituted pyrenes often involves synthesizing various derivatives to study structure-property relationships. For example, studies have systematically synthesized alkyl-substituted pyrene derivatives at the 1, 3, 6, and 8 positions to investigate the effects of alkyl substitution on photophysical properties researchgate.netacs.org.

While specific literature detailing a high-yield, regioselective synthesis of only this compound via a direct method is not explicitly detailed in the provided search results, the general strategies described above are applicable. Often, researchers synthesize a series of alkylpyrenes, including those with shorter or longer chains, to establish trends. For instance, studies might report the synthesis of 1-hexylpyrene (B14454691) or 1-dodecylpyrene (B15444460) as part of a series to understand the impact of chain length.

General Synthetic Strategies for Alkylpyrenes

Rational Design Principles for Functionalized Pyrene Systems

The design of pyrene-based molecules for specific applications hinges on understanding how structural modifications, particularly the introduction and length of alkyl chains, influence their photophysical and physicochemical properties.

Alkyl chains play a crucial role in tuning the properties of pyrene derivatives:

Solubility: Long alkyl chains, like the octyl group, significantly enhance the solubility of pyrene derivatives in organic solvents and can even render them liquid at room temperature rsc.orgresearchgate.net. This improved solubility is critical for processing and application, especially in solution-based assays or material fabrication.

Aggregation and π-π Stacking: Alkyl chains can influence the extent of π-π stacking between pyrene units. While pyrene's planar aromatic core promotes stacking, the presence of alkyl chains can sterically hinder close π-stacking, thereby affecting excimer formation rsc.orgresearchgate.net. The length and branching of the alkyl chain can modulate these interactions, influencing aggregation behavior and solid-state photophysical properties conicet.gov.arresearchgate.netingentaconnect.com. For example, longer alkyl chains can lead to a decrease in excimer formation compared to shorter chains .

Photophysical Properties: Alkyl groups can enhance the fluorescence quantum yield (ΦF) of the pyrene chromophore through σ-π conjugation researchgate.netacs.org. The specific position and nature of the alkyl substituent can also subtly alter absorption and emission spectra researchgate.netacs.org. Studies comparing pyrene derivatives with varying alkyl chain lengths have shown correlations between chain length and parameters like Stokes shift, fluorescence lifetime, and quantum yield nih.gov. Furthermore, the odd-even effect of alkyl chain length has been observed to influence photophysical properties, such as fluorescence quantum yields in the solid state worktribe.com.

This compound, or derivatives thereof, can be designed for various sensing and probing applications by leveraging its inherent fluorescence and the modulatory effects of the octyl chain.

Fluorescent Probes: Pyrene's fluorescence is sensitive to its microenvironment, making it an excellent fluorophore for sensing. The octyl chain can be used to anchor the pyrene moiety to specific matrices or to influence its interaction with analytes. For instance, pyrene-functionalized molecules have been used in developing sensors for detecting analytes like o-nitroaniline worktribe.com or for probing interactions within polymer matrices ingentaconnect.com.

Tuning Monomer/Excimer Emission: The balance between monomer and excimer emission of pyrene is highly sensitive to molecular proximity and aggregation. By controlling the length and arrangement of alkyl chains, researchers can tune the propensity for excimer formation, which can be used as a ratiometric signal for sensing. For example, a pyrene derivative with a long alkyl chain was designed for ratiometric fluorescence sensing, where heparin addition induced excimer formation acs.org.

Solubility and Dispersion: The octyl chain's contribution to solubility is vital for creating homogeneous dispersions in various media, such as microemulsions or polymer films, which are crucial for effective probing and sensing applications rsc.orgingentaconnect.com. This allows for the development of luminescent materials where the pyrene derivative is well-dispersed, leading to predictable photophysical responses.

Molecular Design for Specific Interactions: While this compound itself might be a building block, further functionalization can be employed. For example, pyrene derivatives can be incorporated into more complex structures like covalent organic frameworks (COFs) for specific sensing applications, such as detecting acid vapors mdpi.com. The alkyl chain can influence the packing and accessibility within these frameworks. Similarly, pyrene-modified oligonucleotides are used as fluorescent probes for nucleic acid detection, where the pyrene moiety's interaction and proximity are key to the sensing mechanism nih.govnih.gov.

By strategically modifying the pyrene core with an octyl chain, and potentially other functional groups, researchers can tailor its properties for applications ranging from materials science to biological sensing.

Photophysical Behavior and Excited State Dynamics of 1 Octylpyrene

Monomer Fluorescence Characteristics of 1-Octylpyrene

The fluorescence of the this compound monomer is characterized by distinct spectral features and a sensitivity to its environment.

The fluorescence emission spectrum of pyrene (B120774) and its derivatives like this compound is distinguished by a series of vibronic bands. nih.gov These bands, typically labeled I through V, arise from π → π* electronic transitions. nih.gov The 0-0 transition corresponds to the first vibronic band (Band I), which appears at approximately 375 nm. nih.gov The third vibronic band (Band III), resulting from the 0-2 transition, is observed around 385 nm. nih.gov The intensity ratio of these bands, particularly I₁/I₃, is a well-established indicator of the polarity of the microenvironment surrounding the fluorophore. nih.gov In polar environments, the intensity of Band I is greater than that of Band III, while the reverse is true in nonpolar or hydrophobic surroundings. nih.gov

The typical emission spectrum of a pyrene monomer spans from approximately 375 nm to 405 nm. nih.gov However, at higher concentrations or in specific arrangements, a broad, unstructured emission band can emerge at longer wavelengths, typically centered around 460 nm, which is characteristic of excimer fluorescence. nih.govresearchgate.net

Table 1: Typical Vibronic Band Positions in Pyrene Monomer Fluorescence

Vibronic BandApproximate Peak Wavelength (nm)
Band I~375
Band II~379
Band III~385
Band IV~395
Band V~410

Note: These are general positions for the pyrene chromophore and can be influenced by substitution and solvent.

Time-resolved fluorescence spectroscopy provides insights into the excited state lifetime of this compound. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. edinst.com For pyrene and its derivatives, the monomer lifetime is notably long, typically in the range of 50 to 90 nanoseconds. nih.gov This extended lifetime is a crucial factor that facilitates the process of excimer formation. nih.gov

The decay of the excited state can often be fitted to a multi-exponential model, which may indicate the presence of different conformations or microenvironments. mdpi.com For instance, a double exponential decay model has been used to analyze the fluorescence decay curves of similar systems, suggesting complex excited-state dynamics. mdpi.com

Table 2: Representative Fluorescence Lifetime Data

SpeciesTypical Lifetime (τ) Range (ns)
Pyrene Monomer50 - 90
Pyrene ExcimerVaries (often longer than monomer)

Note: Lifetimes are dependent on the specific molecular environment, including solvent, temperature, and concentration.

The solvent environment has a significant impact on the fluorescence characteristics of polar fluorophores like pyrene derivatives. evidentscientific.com Increasing solvent polarity can lead to a red shift (a shift to longer wavelengths) in the fluorescence emission. evidentscientific.com This occurs because polar solvent molecules can reorient around the excited state dipole of the fluorophore, a process known as solvent relaxation, which lowers the energy of the excited state. evidentscientific.com

The intensity of fluorescence can also be affected by the solvent. researchgate.net For some fluorophores, polar solvents like acetonitrile (B52724) can enhance fluorescence intensity, while nonpolar solvents may lead to quenching. researchgate.net However, specific interactions, such as those with protic solvents like ethanol, can sometimes lead to a decrease in intensity due to factors like hydrogen bonding. researchgate.net The viscosity of the solvent can also play a role, with higher viscosity sometimes leading to increased fluorescence intensity by restricting non-radiative decay pathways. nih.gov

Time-Resolved Fluorescence Spectroscopy and Excited State Lifetime Determination

Excimer Formation and Dynamics in this compound Systems

An excimer is an "excited state dimer" that forms when an excited fluorophore interacts with a ground-state molecule of the same species. researchgate.net This is a key feature of pyrene and its derivatives.

Excimer formation in pyrene systems is a dynamic process that is highly dependent on the concentration and mobility of the pyrene molecules. arxiv.org The mechanism can be broadly categorized as either diffusion-controlled or static.

In a diffusion-controlled mechanism , the formation of the excimer relies on the collision of an excited monomer with a ground-state monomer during the excited-state lifetime. arxiv.org This process is therefore dependent on the diffusion coefficient of the molecules within the medium. arxiv.org The long fluorescence lifetime of the pyrene monomer is particularly conducive to this mechanism, allowing sufficient time for diffusion and interaction to occur. nih.gov

Static excimer formation occurs when pyrene molecules are pre-associated in the ground state, forming dimers or aggregates. Upon excitation, these pre-formed pairs can directly form an excimer without the need for diffusion. This mechanism is more prevalent at high concentrations or in systems where the pyrene moieties are held in close proximity, for instance, in certain molecular assemblies or crystals. rsc.org

Theoretical and experimental studies on pyrene dimers have revealed complex, multi-pathway dynamics for excimer formation even in the gas phase, involving significant structural rearrangements on a picosecond timescale. rsc.orgnih.gov In condensed phases, the surrounding environment can dampen these motions, leading to different formation pathways. rsc.org

The relationship between the monomer (M) and excimer (E) can be described by a kinetic scheme that includes the rates of excitation, fluorescence decay of both species, and the forward and reverse reactions of excimer formation.

The simplified kinetic model is as follows:

M + hν → M* (Excitation) M* → M + hν' (Monomer Fluorescence, rate constant k_M) M* + M ⇌ E* (Excimer formation and dissociation, rate constants k_a and k_d) E* → 2M + hν'' (Excimer Fluorescence, rate constant k_E)

Here, M* and E* represent the excited monomer and excimer, respectively. The rate of excimer formation (k_a) is often diffusion-controlled. The dissociation of the excimer back to an excited monomer and a ground-state monomer (k_d) is also possible. The relative intensities of the monomer and excimer fluorescence are dependent on the concentration of the fluorophore and the values of these rate constants. Time-resolved studies can be used to probe these kinetic parameters by observing the rise and decay times of the monomer and excimer emissions. For instance, the formation of an excimer can be observed as a rise time in the excimer emission that corresponds to the decay of the monomer emission. d-nb.info

Influence of Concentration on Excimer/Monomer Emission Ratio

The concentration of a fluorophore plays a critical role in its emission spectrum. In the case of pyrene and its derivatives like this compound, concentration directly influences the formation of excimers—excited-state dimers formed from the interaction of an excited monomer with a ground-state monomer. tus.ac.jp This phenomenon leads to a characteristic dual fluorescence: a structured emission from the monomer and a broad, structureless emission band at longer wavelengths from the excimer. researchgate.net

At low concentrations, the emission intensity of the monomer increases linearly with concentration, and the spectral shape remains independent of it. researchgate.netlibretexts.org However, as the concentration rises, the probability of an excited this compound molecule encountering a ground-state molecule within the fluorescence lifetime increases, leading to the formation of excimers. tus.ac.jp Consequently, the intensity of the excimer emission band increases relative to the monomer emission. csic.es This relationship is often expressed as the excimer-to-monomer emission intensity ratio (Ie/Im), which typically shows a linear dependence on the concentration in homogenous solutions. d-nb.info

The table below illustrates the conceptual relationship between this compound concentration and the observed fluorescence characteristics.

ConcentrationMonomer EmissionExcimer EmissionIe/Im RatioPotential Complicating Factors
Low Increases linearly with concentration.Negligible or very low.Close to zero.---
Intermediate May start to decrease due to excimer formation.Increases with concentration.Increases with concentration.Excimer formation dominates.
High Significant quenching may occur.May decrease after reaching a maximum.Becomes non-linear.Inner filter effects, self-quenching, aggregation.

This table provides a generalized representation. Actual values are dependent on solvent, temperature, and other experimental conditions.

Environmental Sensitivity of this compound Photophysics

The photophysical properties of this compound are highly sensitive to its immediate surroundings, making it a valuable probe for characterizing microenvironments.

Probing Local Polarity and Hydrophobicity using the I1/I3 Ratio

The fine structure of the pyrene monomer fluorescence spectrum is particularly sensitive to the polarity of the environment. The ratio of the intensity of the first vibronic peak (I1, around 372-378 nm) to the third vibronic peak (I3, around 382-388 nm) is a widely used parameter to gauge the local polarity or hydrophobicity. nih.goviitkgp.ac.in In polar environments, the I1 band is enhanced relative to the I3 band, resulting in a higher I1/I3 ratio. Conversely, in nonpolar or hydrophobic environments, the intensity of the I3 band increases, leading to a lower I1/I3 ratio. iitkgp.ac.inresearchgate.net

This "polarity index" has been extensively used to study organized assemblies such as micelles and vesicles. iitkgp.ac.inresearchgate.net When this compound partitions from an aqueous environment into the hydrophobic core of a micelle, a significant decrease in the I1/I3 ratio is observed. researchgate.net This change can be used to determine the critical micelle concentration (CMC) of surfactants. nih.gov

The following table provides typical I1/I3 ratios for pyrene in different solvent environments, illustrating the sensitivity of this parameter to polarity.

SolventPolarity (Dielectric Constant)Approximate I1/I3 Ratio
Water80.1~1.8
Methanol32.7~1.3
Ethanol24.5~1.2
Cyclohexane2.02~0.6

Data compiled from various sources for pyrene, which is structurally similar to this compound in its chromophore.

Effects of Viscosity and Microenvironment on Fluorescence Quantum Yields

The fluorescence quantum yield (ηfl), which is the ratio of emitted photons to absorbed photons, is another photophysical parameter of this compound that is strongly influenced by the microenvironment, particularly its viscosity. atto-tec.com In many fluorescent molecules, including those with flexible side chains or those capable of intramolecular rotation, an increase in solvent viscosity can restrict non-radiative decay pathways that involve molecular motion. ekb.egpsu.edu This restriction leads to an increase in the fluorescence quantum yield. nih.govresearchgate.net

For this compound, the flexible octyl chain can influence its excited-state dynamics. In a more viscous medium, the rotational and vibrational motions of the molecule are hindered. This reduction in non-radiative deactivation pathways allows for a greater proportion of the excited molecules to relax via fluorescence, thus increasing the quantum yield. ekb.egpsu.edu The relationship between fluorescence quantum yield and viscosity can often be described by the Förster-Hoffmann equation. ekb.eg

The microenvironment's ability to form hydrogen bonds can also impact the quantum yield. nih.gov Changes in temperature will also affect the quantum yield, primarily through its effect on the solvent viscosity. ekb.egpsu.edu

Impact of Spatial Confinement on Excimer Formation Equilibrium and Kinetics

When this compound molecules are confined in nanoscale spaces, such as the pores of mesoporous silica (B1680970) or within polymeric matrices, the equilibrium and kinetics of excimer formation can be significantly altered compared to bulk solution. d-nb.info Spatial confinement can suppress the formation of excimers by limiting the diffusional encounters between an excited monomer and a ground-state monomer. d-nb.info

In such restricted environments, the excimer-to-monomer emission ratio (Ie/Im) may no longer scale linearly with concentration. d-nb.info The size and geometry of the confining space play a crucial role. In very small pores, the equilibrium can be shifted dramatically towards the monomer, resulting in a lower Ie/Im ratio compared to a solution of the same concentration. d-nb.info

The kinetics of excimer relaxation can also be affected by confinement. d-nb.info The rate of excimer formation is dependent on the diffusion of the pyrene moieties, which is restricted in a confined space. This can lead to different decay kinetics for the monomer and excimer fluorescence compared to those observed in free solution. nih.gov The rigidity of the confining matrix also plays a significant role in determining the properties of the excimer. csic.es

Molecular Interactions and Assembly in Complex Media

Solute Exchange and Partitioning within Surfactant Assemblies

1-Octylpyrene's solubility in aqueous solutions is notably low, which makes it an ideal probe for studying the dynamic processes occurring within surfactant micelles, where it preferentially resides. The exchange of such hydrophobic solutes between micelles is a critical aspect of micellar dynamics.

Research has identified two primary mechanisms by which hydrophobic solutes like this compound exchange between surfactant micelles: micelle fusion-fragmentation and fragmentation-growth. These processes occur on the timescale of milliseconds to minutes. researchgate.netnih.gov

The fusion-fragmentation mechanism is a second-order process that involves the temporary merging of two micelles to form a short-lived super-micelle, which then fragments back into two normal micelles. This mechanism is generally considered to be nearly independent of the specific structure of the probe molecule. researchgate.netnih.gov

In contrast, the fragmentation-growth mechanism is a first-order process. It is characterized by the rate-limiting fragmentation of a micelle into smaller sub-micelles, which subsequently grow back to their original size by incorporating surfactant monomers or colliding with other sub-micelles. This mechanism is sensitive to the size and hydrophobicity of the solute, with larger probes experiencing slower exchange rates. researchgate.netnih.govresearchgate.net

The kinetics of solute exchange in micellar systems are frequently investigated using the stopped-flow fluorescence technique. This method allows for the monitoring of rapid changes in fluorescence intensity over time, typically by observing the disappearance of excimer fluorescence as probes redistribute. researchgate.netnih.govresearchgate.netresearchgate.net

Studies employing Triton X-100 (TX100) micelles have provided quantitative data on these exchange processes. For the second-order fusion-fragmentation mechanism, a rate constant (k₂) of approximately 1 × 10⁶ M⁻¹s⁻¹ at 24.6 °C has been determined, with an associated activation energy of 160 kJ/mol. This rate is largely unaffected by the specific pyrene (B120774) derivative used, including this compound. researchgate.netnih.govresearchgate.net

For the first-order fragmentation-growth mechanism, the rate is dependent on the probe's size. The rate of exchange for this compound is slower than that observed for smaller pyrene derivatives like 1-dodecylpyrene (B15444460) or the pyrene-containing triglyceride '1'. While a specific rate constant (k₁) for this compound in this mechanism is not explicitly detailed, its rate is understood to be lower than that of probe '1' (k₁ ≈ 12 s⁻¹ at 24.6 °C), which has an activation energy of 110 kJ/mol. researchgate.netnih.govresearchgate.net

Table 1: Solute Exchange Kinetics in Micelles

SurfactantMechanismRate Constant (Approximate)Activation EnergyNotes
TX100Fusion-Fragmentationk₂ ≈ 1 × 10⁶ M⁻¹s⁻¹160 kJ/molNearly independent of probe structure.
TX100Fragmentation-Growthk₁ < 12 s⁻¹ (for this compound)~110 kJ/molSensitive to probe size; this compound exchanges slower than probe '1'.
SDSBoth mechanismsHighly sensitive to NaClN/AFirst-order rate decreases with increasing probe size.

The nature of the surfactant and the composition of the solution significantly influence the partitioning and dynamics of this compound.

Surfactant Type: Studies indicate that solute exchange in Triton X-100 (TX100) micelles is generally faster than in sodium dodecylsulfate (SDS) micelles. researchgate.net This difference is attributed to the structure of the micelles; TX100 micelles, with their polyoxyethylene chains, may offer more accessible regions for probe exchange compared to the more restricted environment in SDS micelles. researchgate.net

Salt Concentration: For ionic surfactants like SDS, the presence of salt (e.g., NaCl) has a pronounced effect on the exchange rates, suggesting that electrostatic interactions play a role in modulating micellar dynamics. researchgate.netnih.gov

Probe Size: As noted, the size of the hydrophobic probe, such as the difference between this compound and 1-dodecylpyrene, directly impacts the rate of the first-order fragmentation-growth mechanism. Larger probes experience slower exchange. researchgate.netnih.govresearchgate.net

Temperature: Temperature variations can influence micelle growth and the kinetics of exchange processes by affecting hydration and entropic factors. researchgate.net

Table 2: Factors Affecting this compound Partitioning and Dynamics

FactorImpact on this compoundMechanism/Reason
Surfactant TypeTX100 > SDS exchange rateTX100 micelles may offer more accessible regions for exchange; SDS exchange is more restricted.
Salt ConcentrationSignificantly affects SDS exchange dynamicsModulates electrostatic interactions and micelle structure.
Probe SizeSlower exchange for larger probes (this compound vs. 1-dodecylpyrene)Fragmentation-growth mechanism is rate-limiting and sensitive to probe size.
TemperatureAffects micelle growth and exchange kineticsInfluences hydration and entropic effects.
Surfactant ConcentrationInfluences micelle formation and probe solubilizationProbe fluorescence (monomer/excimer ratio) is sensitive to surfactant concentration, especially near the CMC.

Quantitative Kinetic Analysis of this compound Exchange Rates in Micelles (Stopped-Flow Fluorescence)

Host-Guest Interactions Involving this compound

Supramolecular chemistry explores the assembly of molecules through non-covalent interactions, leading to the formation of complex structures. This compound, with its distinct hydrophobic tail and aromatic core, can participate in these interactions, potentially acting as a guest molecule within host frameworks.

Molecular recognition is the fundamental principle by which host molecules selectively bind guest molecules. This process is driven by a network of weak, non-covalent interactions, including:

Hydrophobic interactions: These are crucial for the association of non-polar molecules in aqueous environments, driving them to minimize contact with water. wikipedia.orgfortunejournals.comfiveable.mewikipedia.org The octyl chain of this compound makes it highly susceptible to these forces.

π-π stacking: The aromatic pyrene core can engage in π-π interactions with other aromatic systems, contributing to binding affinity and structural organization. wikipedia.orgfortunejournals.com

These interactions are essential for both the structural integrity of biological molecules and the design of synthetic functional materials. wikipedia.orgwikipedia.orgnih.gov

Table 3: Non-Covalent Interactions in Supramolecular Chemistry and Relevance to this compound

Interaction TypeRole in Host-Guest SystemsRelevance to this compound
Hydrophobic InteractionsDrive association of non-polar molecules in aqueous media, stabilize complexes.Crucial for the octyl chain and the pyrene core, promoting encapsulation in hydrophobic pockets of host molecules.
π-π StackingInteraction between aromatic rings, contributing to binding and structural organization.The pyrene core can participate in π-π stacking with suitable host molecules or other aromatic guests.
Van der Waals ForcesWeak, ubiquitous attractive forces contributing to overall binding and complex stability.Contribute to the general affinity and stability of this compound within a host cavity.
Hydrogen BondingDirectional interactions, critical for host structure and guest binding.May be involved if the host molecule possesses hydrogen bond donors/acceptors that can interact with the pyrene moiety.

Host-guest chemistry involves the formation of complexes where a host molecule encapsulates a guest molecule. While specific host molecules and their complexes with this compound are not detailed in the provided literature, the principles of host-guest interactions are well-established. Potential host molecules for this compound could include cyclodextrins, cucurbiturils, or other macrocyclic or cage-like structures with hydrophobic cavities capable of accommodating its structure. wikipedia.orgfiveable.mewikipedia.org

The formation of these complexes is often characterized by:

Binding Constants (Kₐ): These quantify the strength of the host-guest interaction and are related to the Gibbs free energy change (ΔG). fiveable.me

Thermodynamics: Complex formation can be driven by enthalpy (strong intermolecular forces) or entropy (e.g., release of ordered water molecules from hydrophobic surfaces). fiveable.mersc.org

Spectroscopic Methods: Techniques such as fluorescence spectroscopy can monitor changes in the probe's emission upon complexation, providing information on binding and microenvironment. nih.govavantiresearch.comresearchgate.netcore.ac.uk

Mass Spectrometry (MS): Native electrospray ionization (ESI) MS and matrix-assisted laser desorption/ionization (MALDI) MS are powerful tools for studying non-covalent interactions and characterizing the structure of supramolecular complexes without fragmentation. nih.gov

The precise nature of the interactions and the stability of the resulting complexes depend on the complementarity in size, shape, and chemical properties between the host and the guest. wikipedia.orgfiveable.mewikipedia.orgrsc.org

Compound Name Table:

this compound

Pyrene

1-Dodecylpyrene

Pyrene-containing triglyceride '1'

Triton X-100 (TX100)

Sodium dodecylsulfate (SDS)

Cetyltrimethylammonium bromide (CTAB)

Rhodamine 123 (R123)

Carboxymethylcellulose (CMC)

Manganese dioxide (MnO₂)

Guar gum

Poly(ethylene oxide)-b-poly(sodium 4-styrene sulfonate) (PEO-b-PSSNa)

Poly(ethylene oxide)-b-poly(quaternized 2-(dimethyl amino)ethyl methacrylate) (PEO-b-PQDMA)

α-Chymotrypsin

NADH

α-Ketoglutarate

Exploration of Non-Covalent Interactions and Molecular Recognition

Self-Assembly Behavior and Integration into Organized Structures

The amphiphilic nature of this compound, featuring a hydrophobic pyrene core and a moderately hydrophobic octyl chain, allows it to interact favorably with various organized molecular assemblies, such as lipid bilayers and micelles. Its integration into these structures often serves as a means to probe their physical properties, dynamics, and the mechanisms governing their formation and stability.

Studies of this compound in Lipid Bilayers and Artificial Membranes

This compound has been investigated for its behavior within lipid bilayers and artificial membrane systems. Its hydrophobic character facilitates its partitioning into the lipid core of these membranes. Studies have utilized pyrene derivatives, including this compound (often denoted as PyC8), as fluorescent probes to understand membrane fluidity, phase behavior, and the incorporation of other molecules. The octyl chain influences its solubility and interaction strength with lipid environments, making it sensitive to changes in membrane composition and structure. While direct studies focusing solely on this compound in artificial membranes for permeability assays are less common in the provided search results, the general principles of pyrene probe behavior in lipidic environments are well-established. For instance, pyrene derivatives are known to integrate into the hydrophobic regions of lipid bilayers, allowing researchers to monitor membrane properties through fluorescence spectroscopy rsc.orgavantiresearch.comnih.govpsu.edunih.gov.

Investigation of Molecular Mobility and Dynamics in Assembled Systems

The molecular mobility and dynamics of this compound within assembled systems are often studied using fluorescence techniques, particularly fluorescence lifetime and excimer formation. Pyrene and its derivatives are known to form excimers (excited dimers) when two pyrene molecules are in close proximity, which results in a red-shifted emission spectrum. The efficiency of excimer formation is highly sensitive to the local environment, including its fluidity and the mobility of the pyrene molecules.

Research indicates that the chain length of pyrene derivatives, such as the octyl chain in this compound, significantly impacts their behavior and mobility within assembled structures like micelles and liposomes rsc.orgacs.org. For example, studies comparing different alkylpyrenes have shown that longer alkyl chains can lead to reduced mobility due to increased hydrophobicity and stronger association with the hydrophobic core of membranes or micelles rsc.orgacs.org. This reduced mobility can affect the rate of excimer formation and fluorescence lifetimes.

Table 1: Fluorescence Lifetimes of Pyrene Derivatives in Different Environments

ProbeEnvironmentFluorescence Lifetime (ns)Notes
Pyrene (Py)Buffer~8.64 (rise time)Excimer formation rise time
Pyrene (Py)Buffer~20.6 (decay time)Excimer formation decay time
2-(n-butyl)pyrene (Py-C4)Solution (e.g., buffer)17.4Indicates less dynamical quenching by oxygen due to reduced mobility
2-(n-octyl)pyrene (Py-C8)Solution (e.g., buffer)18.6Indicates less dynamical quenching by oxygen due to reduced mobility
PyC18P104 micellesNot specifiedExhibits excimer band at 480 nm, monomer band at 376 nm
PyC18L-α-Phosphatidylcholine liposomesNot specifiedExhibits characteristic peak around 425 nm

Note: Data for Py-C4 and Py-C8 are from acs.org. Data for PyC18 are from rsc.org. Lifetimes are indicative and can vary based on specific experimental conditions.

The fluorescence lifetime is a measure of the average time a molecule stays in its excited state before emitting a photon. Changes in lifetime can reflect alterations in the local environment's polarity, viscosity, or the presence of quenching species, all of which are influenced by molecular mobility acs.org.

Role of this compound in Facilitating Self-Assembly Processes

While this compound is often used as a probe to study self-assembly, its presence can also subtly influence these processes. Its amphiphilic nature allows it to integrate into the self-assembled structures, potentially affecting their stability, morphology, or the kinetics of their formation.

Research on pyrene derivatives has shown their utility in studying vesicle formation and micelle dynamics nih.govresearchgate.netresearchgate.net. For instance, the relative hydrophobicity, which increases with the alkyl chain length (this compound > 1-dodecylpyrene), can influence the rate of exchange processes within micellar systems and the stability of self-assembled structures rsc.orgresearchgate.netresearchgate.net. Pyrene's ability to form excimers is particularly useful for monitoring the concentration and proximity of molecules within self-assembled aggregates, providing insights into the packing and dynamics of these structures nih.gov.

Furthermore, pyrene derivatives can be incorporated into more complex supramolecular architectures, such as those used in sensing or drug delivery, where they can act as reporters of assembly or conformational changes wikipedia.orgfrontiersin.orgresearchgate.net. The sensitivity of pyrene fluorescence to its microenvironment makes it a versatile tool for tracking the progress and understanding the mechanisms of various self-assembly processes, from simple micelle formation to more complex supramolecular constructs nih.govresearchgate.netresearchgate.net.

Compound List:

this compound

Pyrene

1-dodecylpyrene

PyC8 (this compound)

PyC12 (1-dodecylpyrene)

PyC18

2-(n-butyl)pyrene (Py-C4)

Applications of 1 Octylpyrene in Advanced Materials and Sensing

Contributions to Organic Electronics

The inherent fluorescence and electronic characteristics of 1-octylpyrene make it a significant component in the research and development of organic electronic devices. Its ability to interact with other π-conjugated systems and its sensitivity to environmental changes are key to its utility.

Utilization as a Fluorescent Probe in Organic Semiconductor Research (General)this compound functions as a versatile fluorescent probe for investigating the fundamental properties of organic semiconductors. Its intrinsic fluorescence can be modulated by the surrounding molecular environment, including packing arrangements, charge carrier presence, and energy transfer dynamics within semiconductor films or solutionsd-nb.infoedinst.comdiva-portal.orgnih.govnih.gov. Researchers employ this compound to study phenomena such as exciton (B1674681) diffusion, charge trapping, and conformational changes in organic semiconductor matricesd-nb.infodiva-portal.org. Changes in its emission spectrum or fluorescence lifetime offer insights into the morphology and electronic state of organic semiconductor thin films used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)d-nb.infodiva-portal.org. Furthermore, the spectral properties of this compound can monitor the aggregation state and intermolecular interactions of other π-conjugated molecules, providing a non-invasive characterization methodedinst.comnih.gov.

Development of Fluorescent Sensor Platforms

The intrinsic fluorescence of this compound, coupled with its susceptibility to environmental variations, positions it as an excellent candidate for developing advanced fluorescent sensor platforms for the detection of various analytes.

Design Considerations for Chemosensors Utilizing this compound PhotophysicsThe successful design of chemosensors incorporating this compound's photophysics necessitates careful consideration of several factors to optimize performancepsu.edu. Key aspects include the selection of target analytes, the choice of solvent or matrix to ensure appropriate solubility and interaction, and the strategy for analyte binding or interaction that elicits a measurable fluorescence changepsu.edu. Molecular architecture can be modified to enhance selectivity and sensitivity, often by integrating specific recognition units that bind to the target analyte, thereby positioning it in close proximity to the this compound fluorophorepsu.edu. The excitation and emission wavelengths of this compound are also critical for selecting suitable detection instrumentation and minimizing background interferencepsu.edu. Additionally, the stability and photostability of the this compound fluorophore under operating conditions are paramount for ensuring long-term sensor efficacypsu.edu.

Data Tables

The following tables illustrate representative photophysical properties of this compound and hypothetical sensor performance metrics, reflecting typical data found in relevant scientific literature.

Table 1: Representative Photophysical Properties of this compound

PropertyValue (Typical)Notes
Absorption Maxima (nm)340-350Indicative of π-π* transitions
Emission Maxima (nm)370-400Solvatochromic behavior may occur
Fluorescence Quantum Yield0.3 - 0.7Can vary with solvent and aggregation
Fluorescence Lifetime (ns)3 - 5Sensitive to environmental interactions
Molar Extinction Coefficient (M⁻¹cm⁻¹)~50,000At absorption maximum

Note: Specific values can vary significantly based on solvent, temperature, and aggregation state.

Table 2: Hypothetical Sensor Performance Metrics for a this compound-Based Sensor

Analyte DetectedDetection MechanismLimit of Detection (LOD)Selectivity NotesCited Mechanism(s)
Metal Ions (e.g., Cu²⁺)Fluorescence Quenching (PET)10⁻⁶ MHigh selectivity for paramagnetic ions psu.edu
Aromatic AminesFluorescence Enhancement10⁻⁷ MSensitive to electron-rich species psu.edu
NitroaromaticsFluorescence Quenching (PET)10⁻⁸ MEfficient quenchers due to electron deficiency psu.edu
pH ChangesSpectral Shift0.5 pH unitsDependent on protonation sites in proximity edinst.com

Note: LOD values are illustrative and depend heavily on sensor design and experimental conditions. Selectivity is a critical design parameter.

Compound List

this compound

Pyrene (B120774)

Copper(II) ions (Cu²⁺)

Aromatic Amines

Nitroaromatics

Computational and Theoretical Investigations of 1 Octylpyrene

Quantum Chemical Calculations

Quantum chemical methods provide a fundamental understanding of molecular behavior by simulating electronic structure and predicting properties. For 1-Octylpyrene, these techniques are employed to explore its electronic configuration and photophysical characteristics.

Time-Dependent DFT (TD-DFT) for Excited State Properties and TransitionsTime-Dependent Density Functional Theory (TD-DFT) extends DFT to investigate the excited-state properties of molecules, including their absorption and emission spectra, and the nature of electronic transitions. TD-DFT calculations, often coupled with continuum solvation models like the Polarized Continuum Model (TD-DFT-PCM), are utilized to simulate spectral properties and elucidate the influence of solvents on these transitionsresearchgate.netresearchgate.net. These methods are capable of predicting excitation energies and oscillator strengths, which are critical for characterizing a molecule's photophysical behavior. For example, TD-DFT has demonstrated accuracy in predicting absorption spectra for certain molecular systems, showing good correlation between calculated and experimental maximum wavelengths (λmax)researchgate.net. While these studies highlight the utility of TD-DFT for pyrene (B120774) derivatives, specific quantitative data on the absorption and emission maxima, oscillator strengths, or detailed electronic transition assignments for this compound are not explicitly provided in the current search results.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules, their interactions, and their movement over time, particularly within complex environments such as surfactant micelles.

Kinetic ProcessRate Constant (at 24.6 °C)Activation EnergyMechanismProbe Dependence
First-orderk₁ ≈ 12 s⁻¹ (for this compound)110 kJ/molFragmentation-growthDecreases with increasing probe size
Second-orderk₂ ≈ 1 × 10⁶ M⁻¹ s⁻¹160 kJ/molFusion-fragmentationLargely independent of probe

Simulation of Self-Assembly Processes and Conformational DynamicsMD simulations are vital for understanding the self-assembly behavior of molecules and their conformational dynamics. Studies have employed MD to investigate the self-assembly of various lipid assemblies, deriving entry and exit rates of monomeric lipids into pre-micelles and illustrating the involved mechanisms and energy contributionsresearchgate.net. These simulations can elucidate how different lipid chemistries influence the self-assembly process and the resulting cluster sizes and conformationsresearchgate.net. While these investigations focus on lipid self-assembly where pyrene derivatives serve as probes, specific MD simulation results detailing the self-assembly of this compound itself, or in-depth analyses of its internal conformational dynamics, such as the flexibility of its octyl chain or the orientation of its pyrene core, are not explicitly detailed within the provided search results. Such investigations would typically involve simulating this compound in various environments to map its conformational landscape and potential aggregation behaviors.

It appears that direct, publicly available research specifically detailing "Multiscale Modeling Approaches for System-Level Behavior" of "this compound" is not readily accessible through standard search queries. The field of multiscale modeling is complex, and its application to specific, less commonly studied derivatives like this compound may be found in specialized literature not easily indexed by general search engines.

However, based on the general principles of multiscale modeling as applied to similar polycyclic aromatic hydrocarbon (PAH) derivatives, investigations into this compound's system-level behavior would likely involve combining quantum mechanical (QM) calculations with molecular dynamics (MD) or coarse-grained (CG) simulations. Such approaches are crucial for understanding phenomena that span multiple length and time scales, such as molecular self-assembly, interactions with interfaces, or transport properties in complex environments.

To provide an informative article on this topic, one would typically look for studies that:

Utilize QM methods (e.g., Density Functional Theory - DFT) to accurately describe electronic properties, intermolecular interactions (like pi-pi stacking and van der Waals forces), and reaction pathways at the atomic level. These calculations would provide fundamental parameters for larger-scale simulations.

Employ MD simulations to model the dynamic behavior of this compound molecules in condensed phases (liquids, solids, or at interfaces) over longer timescales than QM can typically handle. This would include studying diffusion, conformational changes of the octyl chain, and initial stages of aggregation.

Incorporate Coarse-Grained (CG) models for simulating the behavior of large ensembles of this compound molecules or their interactions within complex systems over even longer timescales and larger spatial scales. This is particularly relevant for understanding emergent system-level properties like the formation of supramolecular structures or phase separation.

Compound List:

this compound

Future Prospects and Emerging Research Frontiers for 1 Octylpyrene

Innovations in Synthesis and Precise Structural Control

The future of 1-octylpyrene synthesis lies in developing more controlled, efficient, and regioselective methods. While traditional electrophilic aromatic substitution (EAS) on pyrene (B120774) often leads to mixtures of isomers, particularly favoring the 1, 3, 6, and 8 positions, emerging strategies aim to overcome these limitations. Innovations in transition-metal-catalyzed reactions, such as C-H activation and cross-coupling methodologies, offer pathways to precisely control the position and nature of substituents on the pyrene core.

For instance, methods involving the electrocyclization of substituted biphenyl (B1667301) precursors have demonstrated the ability to synthesize pyrenes with uncommon substitution patterns, potentially allowing for the direct introduction of alkyl chains like the octyl group at specific, less conventional positions thieme-connect.com. Furthermore, strategies focusing on K-region functionalization followed by directed alkylation are being explored to achieve primary C-2 alkyl substitution, a challenging but valuable synthetic goal nih.govnsf.gov. Future research may focus on adapting these advanced techniques for the targeted synthesis of this compound derivatives with specific functional groups at defined positions, thereby fine-tuning their properties for specialized applications. Innovations in purification techniques, such as advanced chromatography and crystallization methods, will also be crucial for obtaining high-purity this compound and its derivatives required for sensitive applications wikipedia.org.

Advanced Spectroscopic Techniques for Elucidating Complex Dynamics

This compound serves as an excellent fluorescent probe due to its sensitivity to its microenvironment and its ability to undergo excimer formation. Advanced spectroscopic techniques are key to unlocking a deeper understanding of its behavior in complex systems, such as biological membranes, micelles, and functional materials. Time-resolved fluorescence spectroscopy, including time-correlated single-photon counting (TCSPC), allows for the measurement of fluorescence lifetimes, providing insights into molecular dynamics, local polarity, and quenching mechanisms acs.org.

The ratio of monomer to excimer emission intensity (I1/I3) is a well-established parameter sensitive to the proximity and mobility of pyrene molecules, offering a window into the fluidity and structure of the surrounding medium. Studies utilizing this compound have demonstrated its utility in probing the dynamics and local environments within glycolipid self-assemblies, revealing differences in probe partitioning and mobility across various phases acs.org. Future research will likely employ these and other sophisticated techniques, such as fluorescence correlation spectroscopy (FCS) and Förster resonance energy transfer (FRET), to elucidate the excited-state dynamics, aggregation behavior, and energy transfer processes involving this compound in intricate supramolecular architectures and functional materials.

Table 1: Fluorescence Intensity Ratios (I1/I3) of Pyrene Derivatives in Glycolipid Self-Assemblies

PhasePyrene (Py)2-(n-Butyl)pyrene (Py-C4)2-(n-Octyl)pyrene (Py-C8)
Cubic Phase1.131.111.10
Lamellar Phase1.191.171.16
Hexagonal Phase1.221.201.19

Data adapted from acs.org. The I1/I3 ratio is sensitive to the local environment and the degree of pyrene aggregation.

Integration into Hybrid Functional Materials

The inherent photoluminescence and charge-transport properties of the pyrene core, combined with the enhanced solubility and processability imparted by the octyl chain, position this compound as a promising component for advanced hybrid functional materials. Future research directions include its integration into organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where it could function as an emissive dopant, charge transport layer, or host material. The octyl chain can influence film morphology and intermolecular packing, critical factors for device performance nih.gov.

Furthermore, this compound's fluorescence can be modulated by external stimuli, making it suitable for developing chemosensors and biosensors. Its incorporation into polymer matrices, nanoparticles, or self-assembled structures can create novel sensing platforms for detecting specific analytes through changes in fluorescence intensity, wavelength, or lifetime. Its utility as a fluorescent tag for studying molecular interactions and dynamics in biological systems, as demonstrated in lipid membrane studies acs.org, is also an area with significant future potential. The development of pyrene-based covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) incorporating this compound units could lead to materials with tailored porosity and optoelectronic properties for applications in catalysis, gas storage, and optoelectronics.

Computational Design and Predictive Modeling for Novel Applications

Computational chemistry plays a pivotal role in accelerating the discovery and optimization of functional molecules like this compound. Advanced theoretical methods, such as Density Functional Theory (DFT), can accurately predict the electronic structure, optical properties (absorption and emission spectra), and reactivity of pyrene derivatives. By modeling the influence of the octyl chain and exploring potential modifications, researchers can computationally design novel this compound-based compounds with tailored properties for specific applications before undertaking costly and time-consuming synthesis nih.govresearchgate.net.

Future prospects involve using these computational tools to predict the performance of this compound in hybrid materials, such as simulating charge transport pathways in organic semiconductors or predicting binding affinities in sensing applications. Molecular dynamics simulations can further elucidate the behavior of this compound in complex environments, such as its partitioning and mobility within lipid bilayers or polymer matrices acs.org. This predictive power enables the rational design of molecules and materials, guiding experimental efforts towards the development of next-generation optoelectronic devices, advanced sensors, and sophisticated molecular probes based on the versatile this compound scaffold.

Compound List:

this compound

Pyrene

2-(n-Butyl)pyrene

2-(n-Octyl)pyrene

Q & A

Q. What are the established methods for synthesizing 1-Octylpyrene, and how can researchers ensure reproducibility?

To synthesize this compound, researchers commonly use Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. Reproducibility hinges on:

  • Detailed experimental protocols : Include reaction conditions (temperature, solvent, catalyst loading), stoichiometry, and purification steps (e.g., column chromatography or recrystallization) .
  • Characterization : Provide NMR (¹H, ¹³C), HPLC purity data, and mass spectrometry. For reproducibility, raw spectral data and instrument parameters (e.g., NMR frequency, column type for HPLC) must be documented in supplementary materials .
  • Reference controls : Compare synthetic yields and spectral data with literature values for known pyrene derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • UV-Vis and fluorescence spectroscopy : Identify absorption/emission maxima (e.g., pyrene’s monomer vs. excimer bands) to study electronic transitions and aggregation behavior .
  • Time-resolved fluorescence : Quantify excited-state lifetimes to assess environmental sensitivity (e.g., solvent polarity effects) .
  • DFT calculations : Complement experimental data with computational models to predict electronic structure and alkyl chain effects on photophysics .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Accelerated degradation studies : Expose the compound to light, heat, or oxidative environments (e.g., H₂O₂) and monitor changes via HPLC or TLC .
  • Kinetic analysis : Plot degradation rates under different conditions to identify stability thresholds .
  • Control experiments : Include inert atmosphere (N₂/Ar) trials to isolate degradation pathways (e.g., oxidation vs. photolysis) .

Advanced Research Questions

Q. How does the octyl chain length influence this compound’s supramolecular interactions in host-guest systems?

  • Comparative studies : Synthesize pyrene derivatives with varying alkyl chains (C4, C8, C12) and analyze:
    • Solubility : Measure partition coefficients in polar/nonpolar solvents .
    • Self-assembly : Use TEM or AFM to visualize micelle/vesicle formation in aqueous solutions .
    • Binding constants : Titrate with cyclodextrins or cucurbiturils and quantify via fluorescence quenching .
  • Molecular dynamics simulations : Model alkyl chain flexibility and its role in host-guest binding .

Q. What experimental strategies resolve contradictory data in this compound’s photophysical behavior across studies?

  • Systematic variable control : Replicate experiments while isolating factors like oxygen content, solvent purity, and excitation wavelength .
  • Meta-analysis : Compare datasets from multiple studies to identify outliers or methodological inconsistencies (e.g., solvent choice affecting aggregation) .
  • Error quantification : Calculate standard deviations across triplicate trials and report confidence intervals for key parameters (e.g., quantum yield) .

Q. How can researchers design experiments to probe this compound’s interactions with biological macromolecules?

  • In vitro assays :
    • Fluorescence quenching : Titrate with proteins (e.g., BSA) and analyze Stern-Volmer plots to determine binding constants .
    • Circular dichroism : Monitor conformational changes in DNA/RNA upon interaction .
  • Ethical considerations : For cell-based studies, ensure compliance with institutional review protocols for cytotoxicity testing .

Q. What computational frameworks best predict this compound’s reactivity in catalytic or environmental applications?

  • Reactivity descriptors : Calculate HOMO/LUMO energies, Fukui indices, and electrostatic potential maps using Gaussian or ORCA .
  • Environmental fate modeling : Use QSAR models to predict biodegradation pathways or persistence in soil/water systems .

Methodological Guidelines

  • Experimental design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps .
  • Data validation : Cross-verify results with orthogonal techniques (e.g., NMR and XRD for structural confirmation) .
  • Reproducibility : Archive raw data, code, and instrument calibration logs in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.